molecular formula C8H4FN3O2 B8214321 6-Fluoro-7-nitroquinoxaline CAS No. 113269-08-2

6-Fluoro-7-nitroquinoxaline

Cat. No.: B8214321
CAS No.: 113269-08-2
M. Wt: 193.13 g/mol
InChI Key: BMTBARLERYHLHR-UHFFFAOYSA-N
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Description

6-Fluoro-7-nitroquinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its versatile pharmacological properties. The compound has a molecular formula of C8H4FN3O2 and a molecular weight of 193.13 g/mol .

Preparation Methods

The synthesis of 6-Fluoro-7-nitroquinoxaline typically involves the reaction of 4-fluoro-5-nitro-1,2-diaminobenzene with oxaldehyde . The synthetic route can be summarized as follows:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Fluoro-7-nitroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro and fluoro groups.

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can also undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include potassium iodide for substitution and hydrogen gas with a catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-nitroquinoxaline involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with cellular processes, such as DNA synthesis and repair. The nitro group in the compound can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death .

Comparison with Similar Compounds

6-Fluoro-7-nitroquinoxaline can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-fluoro-7-nitroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTBARLERYHLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559379
Record name 6-Fluoro-7-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113269-08-2
Record name 6-Fluoro-7-nitroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113269-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-7-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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